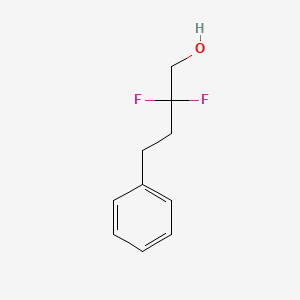

2,2-Difluoro-4-phenylbutan-1-ol

Description

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

2,2-difluoro-4-phenylbutan-1-ol |

InChI |

InChI=1S/C10H12F2O/c11-10(12,8-13)7-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |

InChI Key |

RJNRZCJIBWJIAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)(F)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Strategies for Carbon Skeleton Assembly

The Grignard reaction has been extensively utilized for constructing carbon–carbon bonds in fluorinated alcohols. A patent describing the synthesis of 2-methyl-4-phenylbutan-2-ol via benzylmagnesium halide and isobutylene oxide provides a foundational framework . By substituting isobutylene oxide with a difluoro epoxide analog, this method could theoretically yield 2,2-difluoro-4-phenylbutan-1-ol. For example, reacting benzylmagnesium bromide with 2,2-difluorooxirane under controlled conditions (−20°C to 0°C) may produce the target alcohol after hydrolysis.

Critical parameters include:

-

Temperature control : Maintaining subambient temperatures during epoxide addition to prevent side reactions .

-

Workup procedures : Hydrolysis with aqueous ammonium chloride or hydrochloric acid, followed by extraction with ethyl acetate and drying over MgSO4 .

While this approach remains hypothetical, analogous methods for non-fluorinated alcohols achieve yields exceeding 80%, suggesting promise for fluorinated variants .

Fragmentation of Difluoro Diketones to Access Key Intermediates

A one-pot difluorination/fragmentation process for synthesizing α,α-difluoroketones offers a pathway to this compound precursors . For instance, 4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes difluorination with Selectfluor™ in acetonitrile, producing 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one . Subsequent fragmentation with triethylamine generates 2,2-difluoro-1-phenylethan-1-one, a truncated analog of the target compound .

Table 1: Optimization of Fragmentation Conditions

| Substrate | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one | Et3N (1.5 eq) | MeCN | 24 | 77 |

Extending this strategy to longer-chain diketones (e.g., 4-phenylbutane-1,3-dione derivatives) could yield 2,2-difluoro-4-phenylbutan-1-one, which is reducible to the target alcohol.

Enzymatic Reduction of Difluoro Ketones

The enzymatic reduction of 2,2-difluoroacetophenones using ketoreductases (KREDs) exemplifies a stereoselective route to fluorinated alcohols . For example, (S)-2,2-difluoro-2-iodo-1-(4-methoxyphenyl)ethanol is synthesized with 92% enantiomeric excess (e.e.) using KRED and NADP+ in a water/2-propanol system . Applied to 2,2-difluoro-4-phenylbutan-1-one, this method could furnish the target alcohol with high optical purity.

Key Advantages :

-

Mild conditions : Reactions proceed at 30°C without requiring inert atmospheres .

-

Scalability : Enzyme loading as low as 12 g/L achieves full conversion .

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for this compound Synthesis

The enzymatic reduction route offers superior stereoselectivity, whereas the Grignard method provides modularity for varying substituents. Fragmentation strategies are limited by the availability of diketone precursors.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce butanol derivatives .

Scientific Research Applications

2,2-Difluoro-4-phenylbutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from related fluorinated alcohols and phenyl-substituted compounds:

4-Fluoro-1-butanol (CAS 372-93-0)

- Molecular Formula : C₄H₉FO (vs. C₁₀H₁₂F₂O for 2,2-Difluoro-4-phenylbutan-1-ol).

- Structural Differences : Lacks the phenyl group and second fluorine atom.

- Properties :

((2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

- Structural Features : Contains difluorophenyl and triazole groups, similar to the phenyl and fluorine motifs in this compound.

- Applications : Patented as an intermediate in antifungal agents (e.g., voriconazole derivatives) .

- Key Differences : Additional heterocyclic moieties (piperidine, triazole) enhance pharmacological activity, unlike the simpler structure of this compound.

General Trends in Fluorinated Alcohols

- Lipophilicity : Fluorine atoms increase hydrophobicity, which may improve blood-brain barrier penetration in pharmaceuticals.

- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of hydroxyl groups, enhancing hydrogen-bonding capacity .

- Safety: Fluorinated alcohols often require stringent handling due to toxicity risks (e.g., 4-Fluoro-1-butanol’s acute toxicity classification) .

Data Table: Inferred Properties of this compound vs. 4-Fluoro-1-butanol

| Property | This compound (Inferred) | 4-Fluoro-1-butanol (Evidence-Based) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₂O | C₄H₉FO |

| Molecular Weight (g/mol) | ~186.2 | 92.11 |

| Boiling Point | Likely higher due to phenyl group | Not reported |

| LogP (Lipophilicity) | Higher (phenyl + fluorine) | ~0.5–1.0 (estimated) |

| Hazard Classification | Potential acute toxicity (unverified) | Acute Toxicity (Oral, Dermal) |

Q & A

How can synthetic routes for 2,2-Difluoro-4-phenylbutan-1-ol be optimized to improve yield and selectivity?

Answer:

Optimization involves evaluating fluorination agents (e.g., sodium 2-chloro-2,2-difluoroacetate) and reaction conditions (temperature, solvent polarity, catalyst load). Gas evolution during synthesis requires controlled venting via oil bubblers to prevent pressure buildup . Risk assessments must address hazards like cesium carbonate reactivity and DMF toxicity . Parallel reaction screening (e.g., microwave-assisted synthesis) can accelerate parameter optimization.

What challenges arise in spectroscopic characterization of fluorinated intermediates like this compound?

Answer:

Fluorine’s electronegativity complicates NMR interpretation due to splitting patterns in and spectra. Coupling constants () must be analyzed to confirm stereochemistry. X-ray crystallography (as applied to analogs like 1-(2,4-difluorophenyl)ethanol derivatives) resolves ambiguities in regiochemistry and hydrogen bonding . Mass spectrometry with high-resolution (HRMS) validates molecular formulae, while IR identifies hydroxyl stretching (~3300 cm) .

How should hazard analysis be integrated into experimental design for fluorinated alcohols?

Answer:

Follow protocols from Prudent Practices in the Laboratory (National Academies Press) . Prioritize PPE (gloves, goggles), fume hoods, and emergency protocols for spills or inhalation. For exothermic reactions (e.g., gas evolution), use controlled addition rates and cooling baths. Waste management requires segregation of fluorinated byproducts for specialized disposal .

How can researchers resolve contradictions in reported physical properties (e.g., boiling point) for fluorinated compounds?

Answer:

Discrepancies arise from purity variations (e.g., ≤95% vs. >99%) and measurement methods. Cross-reference databases like NIST Chemistry WebBook for validated data . Reproduce experiments under standardized conditions (e.g., reduced pressure for boiling points). Purity verification via HPLC (≥95% as in ) ensures consistency.

What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) calculates charge distribution at fluorine atoms to predict leaving-group tendencies. Molecular docking studies (e.g., for analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid) model interactions with enzymes or receptors . Solvent effects are modeled using COSMO-RS to optimize reaction media .

What methods separate enantiomers of chiral fluorinated alcohols like this compound?

Answer:

Chiral chromatography (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases resolves enantiomers. Kinetic resolution via lipase-catalyzed acetylation selectively modifies one enantiomer . Crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) enhances diastereomeric purity .

How do storage conditions and pH affect the stability of this compound?

Answer:

Store at -20°C under inert atmosphere to prevent oxidation . Aqueous stability tests (pH 3–9) monitored by HPLC detect decomposition. Fluorine’s electron-withdrawing effect increases acidity of the hydroxyl group, necessitating buffered conditions (pH 7–8) for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.